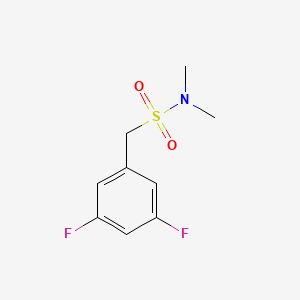

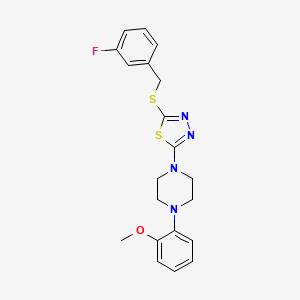

![molecular formula C13H15N5O2S B3007303 1-甲基-3-[4-(1,2,5-噻二唑-3-基)哌嗪-1-羰基]-1,2-二氢吡啶-2-酮 CAS No. 2097920-62-0](/img/structure/B3007303.png)

1-甲基-3-[4-(1,2,5-噻二唑-3-基)哌嗪-1-羰基]-1,2-二氢吡啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms. This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For example, reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide can yield 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is generally characterized by the presence of a =N-C-S- moiety and strong aromaticity of the ring . These characteristics are believed to contribute to the low toxicity and in vivo stability of these compounds .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives are largely determined by the presence of the =N-C-S- moiety and the strong aromaticity of the ring . These properties allow 1,3,4-thiadiazole derivatives to form various types of bonds and interactions with other molecules, which can be utilized in the design of new drugs .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the presence of the =N-C-S- moiety and the strong aromaticity of the ring . These characteristics contribute to the low toxicity and in vivo stability of these compounds .科学研究应用

合成和生物活性

- 已经合成了含有 1,3,4-噻二唑酰胺和哌嗪的新型化合物,显示出对水稻黄单胞菌 pv. oryzae 的抑制作用和对烟草花叶病毒的抗病毒活性 (Xia,2015)。

抗菌和杀李什曼原虫活性

- 哌嗪和噻二唑衍生物对利什曼原虫主前鞭毛体表现出有效的杀李什曼原虫活性,超过了参考药物喷他胂 (Foroumadi 等,2005)。

- 与哌嗪连接的噻唑烷酮衍生物对各种细菌和真菌表现出抗菌活性 (Patel 等,2012)。

抗菌和抗真菌剂

- 新型噻二唑体系表现出显着的抗菌特性 (Hamama 等,2017)。

- 合成了一系列 1,2,4-三唑衍生物,显示出良好至中等的抗菌活性 (Bektaş 等,2010)。

抑制碳酸酐酶

- 含有包括哌嗪基在内的各种部分的磺酰胺显示出对人碳酸酐酶的抑制作用,特别是与肿瘤相关的异构体 hCA IX 和 XII (Alafeefy 等,2015)。

抗炎活性

- 具有哌嗪部分的某些化合物使用 HRBC 膜稳定化方法表现出体外抗炎活性 (Ahmed 等,2017)。

丙酮酸脱氢酶激酶抑制

- 哌嗪衍生物充当丙酮酸脱氢酶激酶的抑制剂,对糖尿病治疗具有潜在意义 (Aicher 等,2000)。

杀虫活性

- 二氢哌嗪类烟碱化合物表现出有希望的杀虫活性 (Samaritoni 等,2003)。

作用机制

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been reported to inhibit matrix metalloproteinases (mmps) . These enzymes play a crucial role in tissue remodeling and degradation of the extracellular matrix, which is a key process in the development of various diseases, including cancer .

Mode of Action

1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes , it can be inferred that they may affect pathways related to cell division and growth. This could lead to the inhibition of cell proliferation, particularly in cancerous cells .

Pharmacokinetics

It is known that the good liposolubility of the sulfur atom in thiadiazole-containing compounds has a positive effect on their biological activity and pharmacokinetic properties . This makes them capable of easily crossing through cell membranes .

Result of Action

Given its potential to disrupt dna replication processes and inhibit MMPs , it can be inferred that this compound may lead to the inhibition of cell proliferation and tissue remodeling, particularly in cancerous cells.

未来方向

属性

IUPAC Name |

1-methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c1-16-4-2-3-10(12(16)19)13(20)18-7-5-17(6-8-18)11-9-14-21-15-11/h2-4,9H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVGGNIVVVDSDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B3007225.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B3007226.png)

![5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B3007232.png)

![methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3007234.png)

![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3007239.png)

![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3007240.png)

![3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007242.png)

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)